![molecular formula C24H30N4O2S2 B382720 4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 379244-18-5](/img/structure/B382720.png)
4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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Overview
Description
The compound “4-[4-(2,3,5,6-Tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” is a chemical compound with potential applications in various fields such as medicinal chemistry and drug discovery . It is also known as Ligand BDBM47848 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) can be used . The 1H NMR spectrum would show characteristic signals for the protons of the piperazine ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .properties
IUPAC Name |
4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S2/c1-15-13-16(2)18(4)22(17(15)3)32(29,30)28-11-9-27(10-12-28)23-21-19-7-5-6-8-20(19)31-24(21)26-14-25-23/h13-14H,5-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJAPLIVQJTQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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